4-Hexylphenyl Diphenyl Phosphate (CAS 64532-96-3): Technical Profile for Toxicology & Material Safety
4-Hexylphenyl Diphenyl Phosphate (CAS 64532-96-3): Technical Profile for Toxicology & Material Safety
[1]
Executive Summary & Strategic Relevance
4-Hexylphenyl diphenyl phosphate (CAS 64532-96-3) is a specialized organophosphate ester (OPE) utilized primarily as a flame retardant and plasticizer in engineered polymers (PVC, Polyurethane).[1]
For the drug development and medical device sectors, this compound is not a therapeutic target but a Critical Process Impurity and Leachable/Extractable (L&E) concern. With the phase-out of brominated flame retardants (PBDEs), organophosphates have become ubiquitous in the supply chain.[2]
Why this matters to Drug Development:
-
Leachables Risk: It migrates from single-use bioprocessing bags, tubing, and medical packaging into drug formulations, potentially compromising biologic stability.[1]
-
Toxicology Screening: It is an analogue of Triphenyl Phosphate (TPHP), a known endocrine disruptor. Safety assessments for medical devices (ISO 10993) require rigorous quantification of such esters.
-
Metabolic Fate: In vivo, it metabolizes to Diphenyl Phosphate (DPHP) , a bioactive toxicant linked to mitochondrial dysfunction and cardiotoxicity.
Physicochemical Properties[3][4][5][6][7][8]
The lipophilicity of 4-hexylphenyl diphenyl phosphate drives its high membrane permeability and bioaccumulation potential.
Table 1: Core Physicochemical Data
| Property | Value / Description | Significance in Protocol Design |
| Molecular Formula | Basis for Mass Spec identification.[1] | |
| Molecular Weight | 410.44 g/mol | Monoisotopic mass for LC-MS targeting.[1] |
| Physical State | Viscous Liquid (at 20°C) | Difficult to handle; requires volumetric dilution in solvent. |
| Predicted LogP | ~7.6 | High Lipophilicity. Requires non-polar solvents (Hexane, Toluene) for extraction. |
| Solubility | Water: <0.1 mg/L; Soluble in MeOH, ACN, Toluene | Incompatible with aqueous buffers; requires organic quench. |
| Boiling Point | >400°C (Predicted) | Low volatility; amenable to GC-MS but requires high-temp columns.[1] |
Synthesis & Manufacturing Causality
Understanding the synthesis is crucial for identifying impurity profiles (e.g., residual phenol or chlorophosphates) during quality control.
Validated Synthetic Route: The Phosphorochloridate Method
The most robust synthesis avoids the random transesterification of triphenyl phosphate, which yields complex mixtures. Instead, a stepwise nucleophilic substitution is employed.
Protocol Logic:
-
Step 1: Reaction of Phosphorus Oxychloride (
) with Phenol to form Diphenyl Chlorophosphate.[1] This controls the stoichiometry to ensure two phenyl rings are attached. -
Step 2: Reaction of the intermediate with 4-Hexylphenol.[1] The hexyl chain provides steric bulk and plasticizing properties.
DOT Diagram 1: Synthesis Workflow
Caption: Stepwise synthesis ensuring structural specificity. The intermediate Diphenyl Chlorophosphate is the critical quality control checkpoint.
Analytical Characterization & Detection
For researchers detecting this compound in biological matrices or plastic extracts, specificity is paramount due to the presence of structural isomers.
LC-MS/MS Method (Preferred for Biologicals)[1]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid.[1]
-
Gradient: 60% B to 100% B over 8 minutes. (High organic hold required to elute lipophilic parent).
-
Ionization: ESI Positive mode (
, m/z 411.2). -
Transitions (MRM):
-
411.2
251.0 (Diphenyl phosphate fragment) - Quantifier -
411.2
77.0 (Phenyl cation) - Qualifier[1]
-
GC-MS Method (Preferred for Material Extracts)[1]
-
Injector: 280°C, Splitless.
-
Column: 5% Phenyl Methyl Siloxane (DB-5ms).[1]
-
Temp Program: 80°C (1 min)
20°C/min 300°C (hold 5 min). -
Note: Derivatization is not required, but system carryover is common due to the "sticky" nature of the phosphate ester.
Toxicology & Metabolic Fate (The Drug Development Angle)
This section addresses the safety profile required for Investigational New Drug (IND) applications if this compound is identified as a leachable.
Metabolic Activation
Like its analogue TPHP, 4-hexylphenyl diphenyl phosphate is not the terminal toxicant.[1] It undergoes hydrolysis by hepatic carboxylesterases (CES1) to form Diphenyl Phosphate (DPHP) .
-
Bioactivity: DPHP is water-soluble, systemic, and has been linked to cardiac developmental toxicity in zebrafish models (edema, heart looping defects).
Adverse Outcome Pathway (AOP)
The toxicity profile is driven by the "Organophosphate Ester" class effect.
DOT Diagram 2: Metabolic & Toxicological Pathway [1]
Caption: The Adverse Outcome Pathway highlights DPHP as the bioactive driver of toxicity, necessitating metabolite monitoring in safety studies.[1]
Experimental Protocol: In Vitro Hydrolysis Assay
To verify metabolic stability in a drug discovery setting:
-
System: Human Liver Microsomes (HLM) or Recombinant CES1.[1]
-
Substrate: 1 µM 4-hexylphenyl diphenyl phosphate.
-
Incubation: 37°C in Tris-HCl buffer (pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile (precipitates proteins).[1]
-
Readout: Monitor disappearance of Parent (m/z 411) and appearance of DPHP (m/z 249 in Negative Mode).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 112292, 4-hexylphenyl diphenyl phosphate.[1] Retrieved from [Link]
-
Mitchell, C. A., et al. (2019). Diphenyl Phosphate-Induced Toxicity During Embryonic Development.[1][4] Environmental Science & Technology.[1][5] (Demonstrates DPHP toxicity mechanism). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Organophosphate Flame Retardants.[1][6] (Regulatory context for substitution).[1] Retrieved from [Link]
-
Ballesteros-Gómez, A., et al. (2015). Analysis of phthalate esters and organophosphate flame retardants in indoor dust.[1] (Analytical methodology basis). Retrieved from [Link]
Sources
- 1. Diphenyl phosphate synthesis - chemicalbook [chemicalbook.com]
- 2. Frontiers | Urinary levels of organophosphate flame retardants metabolites in a young population from Southern Taiwan and potential health effects [frontiersin.org]
- 3. Diphenyl Phosphate: Toxicity, Bioaccumulation & Association with Thyroid Function_Chemicalbook [chemicalbook.com]
- 4. Diphenyl Phosphate-Induced Toxicity During Embryonic Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usrtk.org [usrtk.org]
- 6. All you need to know about Organophosphate Flame Retardants - PFI Fareast (Hong Kong) Co. Ltd. [pfi.hk]
